molecular formula C14H12N2O B181251 4-(1,3-Benzoxazol-2-yl)-2-methylaniline CAS No. 792946-65-7

4-(1,3-Benzoxazol-2-yl)-2-methylaniline

Cat. No. B181251
CAS RN: 792946-65-7
M. Wt: 224.26 g/mol
InChI Key: ABVMKKSXLVXFQL-UHFFFAOYSA-N
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Description

The compound "4-(1,3-Benzoxazol-2-yl)-2-methylaniline" is a molecule that contains a benzoxazole ring, which is a heterocyclic compound consisting of a fusion of benzene and oxazole rings. The methylaniline part of the molecule indicates the presence of an aniline derivative with a methyl group substitution. This type of compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of "this compound," they do provide insights into related compounds and methodologies that could be relevant. For instance, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides through copper-catalyzed azide-alkyne cycloaddition (CuAAC) suggests a potential pathway for constructing similar benzoxazole-containing compounds . The importance of substitution patterns for antiproliferative activity in these compounds could also be informative for the synthesis and functionalization of "this compound."

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the conjugation between the benzene and oxazole rings, which can influence the electronic properties of the molecule. The paper on the structure of a rearrangement product, 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole, provides an example of how the planarity and conjugation in a related heterocyclic system can affect the molecule's properties, such as hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

The papers do not provide specific reactions for "this compound," but they do offer insights into the reactivity of similar compounds. For example, the study of arylamides as antimicrotubule agents indicates that the introduction of heterocyclic substitutions can be tolerated and can modulate biological activity . This suggests that "this compound" may also undergo various chemical reactions to introduce different substituents, potentially altering its chemical and biological properties.

Physical and Chemical Properties Analysis

The photophysical properties of benzoxazole derivatives, as discussed in the study of solvatochromism of a benzoxazole-containing fluorescence probe, demonstrate the sensitivity of these compounds to solvent polarity and their potential as probes in biophysical studies . The large excited-state dipole moment observed in this study indicates a significant change in electronic distribution upon excitation, which could be relevant for understanding the properties of "this compound." Additionally, the quantum chemical calculations performed on a triazole molecule provide a framework for predicting the vibrational frequencies, electronic absorption, and other properties that could be applied to the analysis of "this compound" .

Scientific Research Applications

Antimicrobial Scaffolds and Defense Metabolites

Benzoxazinoids, including benzoxazole derivatives, have been identified as crucial plant defense metabolites with potential antimicrobial properties. These compounds, produced by the Poaceae family and some dicots, serve roles in allelopathy and defense against biological threats. Notably, the 1,4-benzoxazin-3-one backbone of benzoxazoles is highlighted for its potential as a scaffold for designing new antimicrobial agents. Studies have demonstrated the synthetic derivatives of this backbone to exhibit potent activity against pathogenic fungi and bacteria, underscoring the relevance of benzoxazole derivatives in developing new antimicrobial strategies (de Bruijn, Gruppen, & Vincken, 2018).

Neurological Disease Imaging

In the realm of neurological diseases, benzoxazole derivatives have been explored as imaging ligands for amyloid plaques in Alzheimer's disease. Radioligands based on benzoxazole structures have shown promise in PET imaging to distinguish between Alzheimer's patients and healthy controls, offering insights into the progression of the disease and aiding in the evaluation of new anti-amyloid therapies (Nordberg, 2007).

Future Directions

Benzoxazole derivatives have gained a lot of importance in recent years due to their wide spectrum of pharmacological activities and their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways, indicating a promising future direction for this class of compounds .

properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVMKKSXLVXFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388181
Record name 4-(1,3-benzoxazol-2-yl)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

792946-65-7
Record name 4-(1,3-benzoxazol-2-yl)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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